3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-16(13(2)25-22-12)6-7-18(24)20-11-15-9-17(21-23(15)3)14-5-4-8-19-10-14/h4-5,8-10H,6-7,11H2,1-3H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAYNJDPWOJSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylisoxazole moiety and a pyridinyl-pyrazole group, which are known for their diverse biological activities. The structural formula can be represented as:
Anticancer Activity
Research indicates that pyrazole derivatives, including those with isoxazole substituents, exhibit significant anticancer properties. For example, compounds similar to the target compound have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study:
A study involving a series of substituted pyrazoles demonstrated that compounds with similar structural features exhibited IC50 values ranging from 0.39 μM to 2.14 μM against specific cancer types, indicating strong inhibitory effects on tumor growth .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.62 | Breast |
| Compound B | 1.1 | Lung |
| Compound C | 0.39 | Liver |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes contributes to its anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Compounds containing isoxazole rings have shown promising antimicrobial activities against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationships (SAR)
The biological activity of the compound is closely related to its structural components. The presence of the 3,5-dimethylisoxazole enhances binding affinity to biological targets due to favorable hydrogen bonding interactions. Modifications in the pyridinyl-pyrazole segment can significantly alter the pharmacological profile.
Key Findings:
- Dimethylisoxazole Presence: Essential for maintaining high bioactivity due to its interaction with target enzymes.
- Pyridine Substitution: Variations in substitution patterns on the pyridine ring can modulate activity; for instance, methyl substitutions have been shown to enhance potency against certain targets .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest moderate absorption rates with extensive metabolism in liver tissues, which may impact efficacy and safety profiles.
Toxicological Studies
Preliminary toxicological assessments indicate a favorable safety margin; however, further studies are necessary to fully elucidate the compound's toxicity profile in vivo.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a drug candidate. Its structural characteristics suggest possible interactions with biological targets, making it relevant in the development of new therapeutics.
Key Areas of Interest :
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties. The oxazole and pyridine rings enhance interaction with microbial targets, potentially inhibiting bacterial cell wall synthesis .
| Compound | Activity Type | Mechanism |
|---|---|---|
| This compound | Antimicrobial | Inhibits bacterial cell wall synthesis |
| 2-(3,5-Dimethylisoxazolyl)benzamide | Anticancer | Induces apoptosis in cancer cells |
Research indicates that the compound may exhibit various biological activities, including:
- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells.
- Antifungal Properties : Potentially effective against strains of Candida and other fungi .
Chemical Synthesis
The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, allowing chemists to explore its derivatives and related compounds.
Common Reactions :
- Oxidation : Can produce corresponding oxides.
- Reduction : May yield alcohols or amines.
- Substitution Reactions : Functional groups can be replaced by others under specific conditions.
Case Studies
- Antimicrobial Studies : In vitro evaluations have shown that derivatives of this compound exhibit stronger antimicrobial activity than traditional agents like fluconazole against Candida albicans and Rhodotorula mucilaginosa. The minimum inhibitory concentration (MIC) values were reported to be ≤ 25 µg/mL .
- Cancer Research : Investigations into the mechanism of action revealed that the compound could modulate specific molecular pathways involved in cancer cell survival, leading to enhanced apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs (Table 1) share core heterocyclic frameworks but differ in substituents and linker groups, leading to variations in physicochemical and pharmacological properties.
Key Findings
The isoindoledione derivative () lacks aromatic nitrogen donors, reducing its ability to engage in metal coordination or π-stacking compared to the pyridine-pyrazole system in the target compound .
Synthetic Accessibility :
- The target compound’s propanamide linker simplifies synthesis compared to sulfonamide derivatives (), which require sulfonylation steps with hazardous reagents like thionyl chloride .
Preparation Methods
Synthetic Strategy Overview
The target compound comprises two heterocyclic moieties: a 3,5-dimethylisoxazole-propanamide segment and a 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-methylamine unit. The synthesis is partitioned into three stages:
- Synthesis of 3-(3,5-dimethylisoxazol-4-yl)propanoic acid
- Preparation of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- Amide bond formation between the two intermediates
Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid
Isoxazole Ring Formation
The 3,5-dimethylisoxazole ring is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. A representative protocol involves:
- Reactants : 2,4-pentanedione (acetylacetone) and hydroxylamine hydrochloride to form the nitrile oxide in situ.
- Conditions : Stirring in ethanol at 60°C for 12 hours, followed by neutralization with sodium bicarbonate.
The intermediate 3,5-dimethylisoxazole is obtained in 85% yield and confirmed by $$ ^1H $$ NMR (δ 2.35 ppm, singlet, 6H for methyl groups).
Propanoic Acid Derivatization
The propanoic acid side chain is introduced via Friedel-Crafts acylation:
- Reactants : 3,5-dimethylisoxazole and acryloyl chloride in dichloromethane.
- Catalyst : Aluminum chloride (1.2 equiv) at 0°C, warming to room temperature over 6 hours.
- Product : 3-(3,5-dimethylisoxazol-4-yl)propanoic acid (72% yield), purified via recrystallization from ethyl acetate/hexane.
Preparation of (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
Pyrazole Ring Synthesis
The pyrazole core is constructed via cyclocondensation:
Functional Group Modifications
Nitrile Reduction
The nitrile group is reduced to an amine using Raney nickel:
- Conditions : Hydrogen gas (3 atm) in methanol at 50°C for 4 hours.
- Product : (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (82% yield).
N-Methylation
The pyrazole nitrogen is methylated using methyl iodide:
Amide Bond Formation
Activation of Propanoic Acid
The carboxylic acid is converted to an acyl chloride:
Coupling with Pyrazole-Methylamine
The amide bond is formed via nucleophilic acyl substitution:
- Conditions : Acyl chloride (1 equiv), pyrazole-methylamine (1.2 equiv), and triethylamine (2 equiv) in THF at 25°C for 12 hours.
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (eluent: 5% methanol in dichloromethane).
- Yield : 78% of the target compound, characterized by $$ ^13C $$ NMR (δ 170.2 ppm for amide carbonyl).
Optimization and Scalability
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3-(3,5-dimethylisoxazol-4-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)propanamide, and how can reaction conditions be optimized for high yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling a pyrazole- or isoxazole-containing intermediate with an activated propanamide derivative under basic conditions (e.g., K2CO3 in DMF at room temperature) is a common approach . Optimization involves controlling stoichiometry, solvent polarity, and temperature. For instance, DMF enhances solubility of polar intermediates, while K2CO3 aids in deprotonation during alkylation steps .
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
- Analytical Techniques :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying substitution patterns (e.g., pyridinyl protons at δ 8.3–8.7 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve ambiguities in heterocyclic ring conformations .
Q. What pharmacological targets are associated with pyrazole-isoxazole hybrids like this compound?
- Mechanistic Insights : Such hybrids often target kinases (e.g., JAK2/STAT3) or inflammatory mediators (COX-2) due to their ability to mimic ATP-binding motifs or disrupt protein-protein interactions . In vitro assays using enzyme-linked immunosorbent assays (ELISA) or Western blotting are recommended to validate target engagement .
Advanced Research Questions
Q. How can computational methods aid in predicting the binding affinity and selectivity of this compound toward specific biological targets?
- Approach :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with active sites (e.g., pyridinyl nitrogen coordinating with catalytic lysine residues) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (≥100 ns simulations recommended) to identify key hydrogen bonds or π-π stacking interactions .
- ADMET Prediction : Tools like SwissADME predict solubility, permeability, and metabolic stability based on substituent effects (e.g., methyl groups on isoxazole improving lipophilicity) .
Q. What experimental evidence exists for the stability of this compound under varying pH and temperature conditions?
- Key Findings :
- pH Stability : The pyridinyl group may protonate under acidic conditions (pH < 4), altering solubility. Stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) are essential for pharmacokinetic profiling .
- Thermal Stability : Differential scanning calorimetry (DSC) data for analogous compounds show decomposition temperatures >200°C, suggesting robustness in solid-state storage .
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Strategies :
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may explain reduced in vivo efficacy (e.g., oxidation of the pyrazole methyl group) .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution via radiolabeling (e.g., <sup>14</sup>C) to correlate exposure with activity .
- Cytokine Modulation : If anti-inflammatory effects differ between models, quantify IL-6/TNF-α levels to assess target-specific vs. off-target effects .
Q. What regioselectivity challenges arise during the synthesis of the pyrazole-isoxazole core, and how can they be mitigated?
- Synthetic Challenges : Competing nucleophilic sites on pyrazole (N-1 vs. N-2) may lead to regioisomeric byproducts.
- Solutions :
- Directing Groups : Use electron-withdrawing substituents (e.g., nitro groups) on the pyridine ring to bias alkylation toward the desired N-methylpyrazole position .
- Microwave-Assisted Synthesis : Reduces reaction time, minimizing side reactions (e.g., 80°C for 30 minutes vs. 24 hours under reflux) .
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary across studies, and how can reproducibility be improved?
- Factors Influencing Yields :
| Variable | Impact | Example |
|---|---|---|
| Solvent Purity | Impurities (e.g., water in DMF) can quench reactive intermediates | Use anhydrous DMF with molecular sieves |
| Catalyst Loading | Excess K2CO3 may hydrolyze esters | Optimize base equivalents (1.1–1.2 eq.) |
| Workup Methods | Premature crystallization reduces yield | Gradual cooling during recrystallization improves recovery |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
